2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)
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Overview
Description
2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two isoindole dione groups connected through an oxydi(phenylene) linkage, with chlorine atoms attached to the isoindole rings. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 4-chloro-1H-isoindole-1,3(2H)-dione with oxydi(4,1-phenylene) derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)
- 2,2’-[Oxydi(4,1-phenylene)]bis(4-bromo-1H-isoindole-1,3(2H)-dione)
- 2,2’-[Oxydi(4,1-phenylene)]bis(4-fluoro-1H-isoindole-1,3(2H)-dione)
Uniqueness
The uniqueness of 2,2’-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione) lies in its specific chemical structure, which imparts distinct reactivity and stability compared to its analogs
Properties
CAS No. |
51877-50-0 |
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Molecular Formula |
C28H14Cl2N2O5 |
Molecular Weight |
529.3 g/mol |
IUPAC Name |
4-chloro-2-[4-[4-(4-chloro-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H14Cl2N2O5/c29-21-5-1-3-19-23(21)27(35)31(25(19)33)15-7-11-17(12-8-15)37-18-13-9-16(10-14-18)32-26(34)20-4-2-6-22(30)24(20)28(32)36/h1-14H |
InChI Key |
WGQYSDCOPXQXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C(=CC=C6)Cl |
Origin of Product |
United States |
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